molecular formula C10H12INO2S B344655 1-(4-Iodophenyl)sulfonylpyrrolidine CAS No. 167156-16-3

1-(4-Iodophenyl)sulfonylpyrrolidine

Cat. No.: B344655
CAS No.: 167156-16-3
M. Wt: 337.18g/mol
InChI Key: UGEWCHMKMWUJKV-UHFFFAOYSA-N
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Description

“1-(4-Iodophenyl)sulfonylpyrrolidine” is a chemical compound that contains a pyrrolidine ring . The pyrrolidine ring is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . This compound is a versatile scaffold for novel biologically active compounds .


Synthesis Analysis

The synthesis of pyrrolidine compounds can be achieved through two main strategies . The first strategy involves ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions . The second strategy involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrrolidine ring . This ring is a five-membered nitrogen heterocycle . The structure is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Chemical Reactions Analysis

The pyrrolidine ring in “this compound” can undergo various chemical reactions . These reactions can lead to the formation of bioactive molecules with target selectivity . The reactions can also influence the biological activity of the compound .

Scientific Research Applications

Sulfonyl Compounds in Therapeutics

Sulfonyl compounds, such as "1-(4-Iodophenyl)sulfonylpyrrolidine," have a broad spectrum of applications in the field of medicine due to their significant biological activities. These compounds are part of a larger class known as sulfonamides, which have been utilized as synthetic bacteriostatic antibiotics to treat bacterial infections since their discovery. Beyond their antibacterial properties, sulfonamides have found utility in various therapeutic areas, including as diuretics, carbonic anhydrase inhibitors, antiepileptics, and even in treatments for conditions like Alzheimer's disease and cancer. The versatility of sulfonamides stems from their ability to be incorporated into drugs targeting multiple diseases, showcasing their broad therapeutic potential (Gulcin & Taslimi, 2018).

Environmental and Analytical Applications

The environmental presence and analytical detection of sulfonamides, including specific compounds like "this compound," have significant implications for environmental science and public health. Sulfonamides can enter the environment through agricultural activities, leading to microbial population changes that pose potential risks to human health. Analytical methods, such as capillary electrophoresis, have been developed to detect and analyze sulfonamides in environmental samples, ensuring the monitoring and management of their impact on ecosystems and public health (Baran, Adamek, Ziemiańska, & Sobczak, 2011).

Future Directions

The future directions for “1-(4-Iodophenyl)sulfonylpyrrolidine” could involve further exploration of its biological activities and potential applications in drug discovery . The design of new pyrrolidine compounds with different biological profiles could also be a promising direction .

Properties

IUPAC Name

1-(4-iodophenyl)sulfonylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12INO2S/c11-9-3-5-10(6-4-9)15(13,14)12-7-1-2-8-12/h3-6H,1-2,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGEWCHMKMWUJKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12INO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The title compound was prepared from 4-iodobenzenesulfonyl chloride and pyrrolidine using a similar procedure to that described for Description 30.
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